![molecular formula C13H12ClNO3 B14341886 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline CAS No. 98328-97-3](/img/structure/B14341886.png)
5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline: is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a quinoline core substituted with a chloro group at the 5-position and a 1,3-dioxolan-2-ylmethoxy group at the 8-position. This structural arrangement imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline typically involves multiple steps, starting from 5-chloro-8-hydroxyquinoline. One common method includes the O-propargylation reaction followed by a copper-catalyzed 1,3-dipolar cycloaddition sequence . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or the substituents, leading to different reduced forms of the compound.
Substitution: The chloro group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: The compound has shown potential in biological and medicinal research. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties . Research is ongoing to explore the specific biological activities of this compound and its potential therapeutic applications.
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, polymers, and other materials. The unique properties of this compound make it a valuable compound for developing new industrial products and processes .
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting essential biological processes in pathogenic organisms . Additionally, the compound may inhibit key enzymes or receptors, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
8-Hydroxyquinoline: A precursor in the synthesis of various quinoline derivatives.
Uniqueness: 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
98328-97-3 |
|---|---|
Fórmula molecular |
C13H12ClNO3 |
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
5-chloro-8-(1,3-dioxolan-2-ylmethoxy)quinoline |
InChI |
InChI=1S/C13H12ClNO3/c14-10-3-4-11(13-9(10)2-1-5-15-13)18-8-12-16-6-7-17-12/h1-5,12H,6-8H2 |
Clave InChI |
JCGIMCZAGLBSBB-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


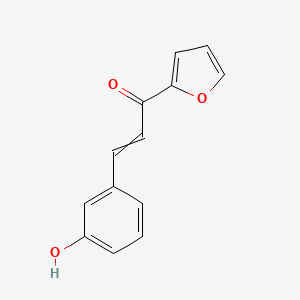
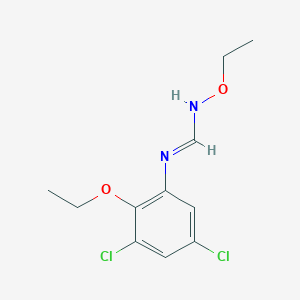


![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
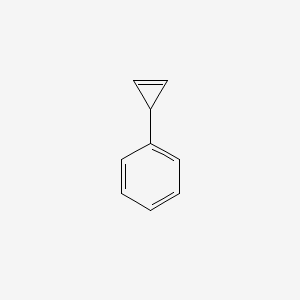
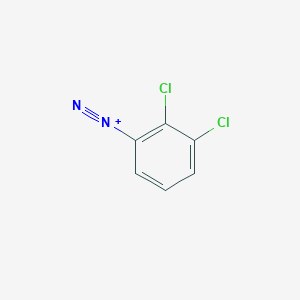
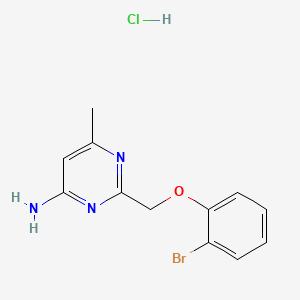
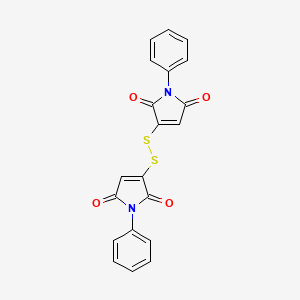
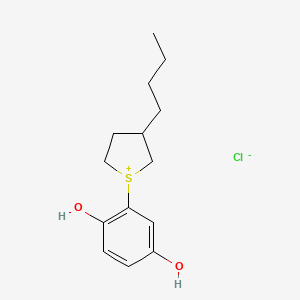
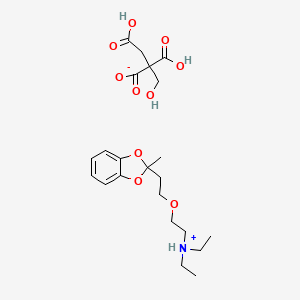
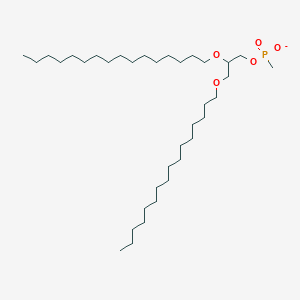
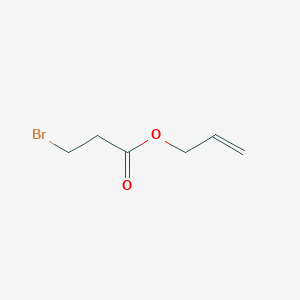
![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)
